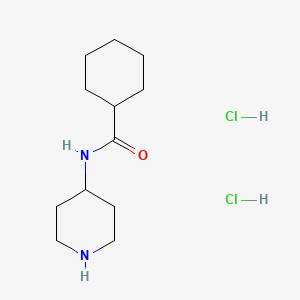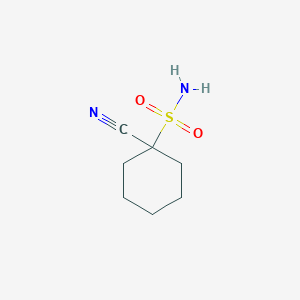
1-Cyanocyclohexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanocyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclohexane ring, which also bears a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanocyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of cyclohexylamine with a suitable thiol under oxidative conditions to form the sulfonamide linkage . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a general and environmentally friendly approach to sulfonamide synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available and cost-effective starting materials. The process is optimized to ensure high yields and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanocyclohexane-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Cyanocyclohexane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyanocyclohexane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different overall structure.
Thiophene derivatives: These compounds also contain sulfur and have diverse applications in medicinal chemistry.
Uniqueness: 1-Cyanocyclohexane-1-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12N2O2S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
1-cyanocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H12N2O2S/c8-6-7(12(9,10)11)4-2-1-3-5-7/h1-5H2,(H2,9,10,11) |
Clé InChI |
ULPSUMWANSYTOI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
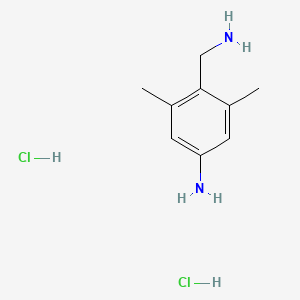
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
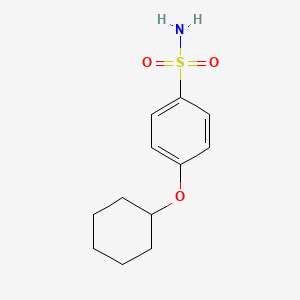
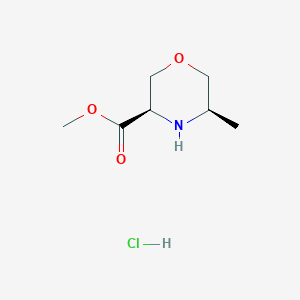
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
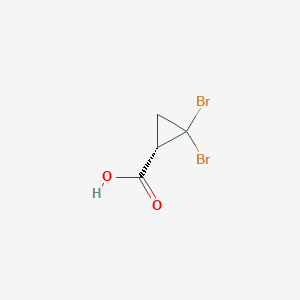
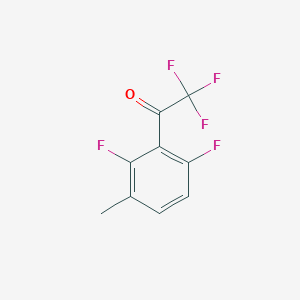
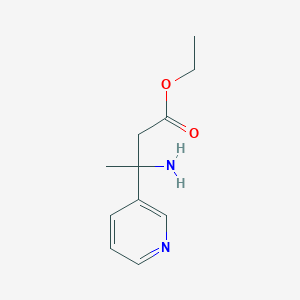

amine hydrochloride](/img/structure/B13518500.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B13518502.png)
